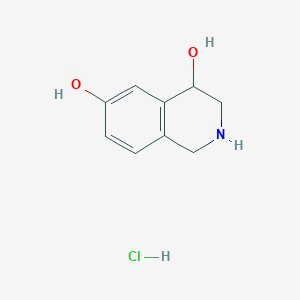![molecular formula C13H9NO3 B131289 7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 60287-11-8](/img/structure/B131289.png)
7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the class of dibenzoxazepines This compound is characterized by its unique structure, which includes a fused benzene and oxazepine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenols with 2-fluorobenzonitriles in the presence of a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). This reaction proceeds under metal-free conditions and can be performed on a large scale .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the base-promoted synthesis method suggests its potential for industrial applications. The use of commercially available starting materials and simple reaction conditions makes this method attractive for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The oxazepine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted dibenzoxazepines, ketones, and quinones, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives act on the central nervous system by modulating neurotransmitter receptors, leading to tranquilizing effects. The hydroxyl group at the 7th position plays a crucial role in these interactions by forming hydrogen bonds with target proteins .
Comparaison Avec Des Composés Similaires
Dibenzoxazepin-11(10H)-one: Lacks the hydroxyl group at the 7th position.
Dibenzo[b,f]azepin-10(11H)-one: Contains a nitrogen atom in place of the oxygen in the oxazepine ring.
Quinazolinimines: Similar ring structure but with different functional groups.
Uniqueness: The presence of the hydroxyl group at the 7th position in 7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one distinguishes it from other similar compounds. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-hydroxy-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)13(16)14-10/h1-7,15H,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFWDCZWXVYQLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484490 |
Source


|
| Record name | 7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60287-11-8 |
Source


|
| Record name | 7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)








